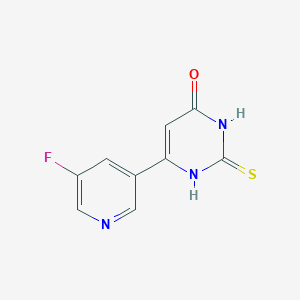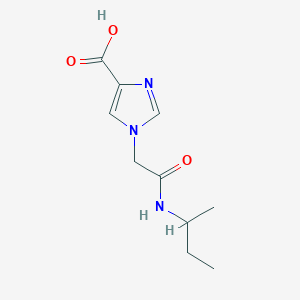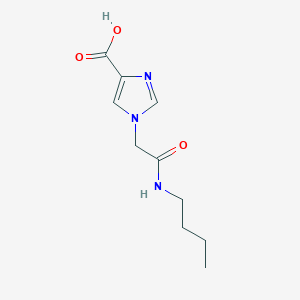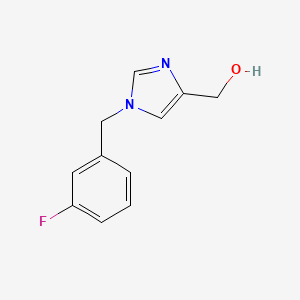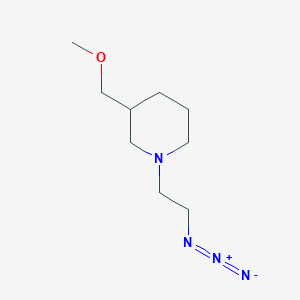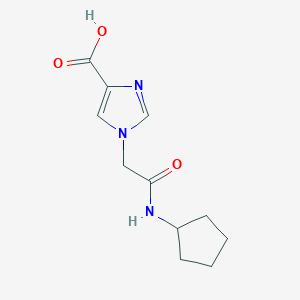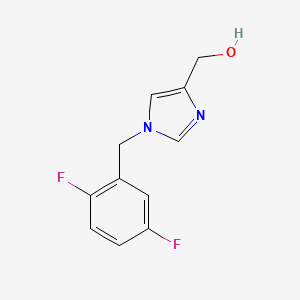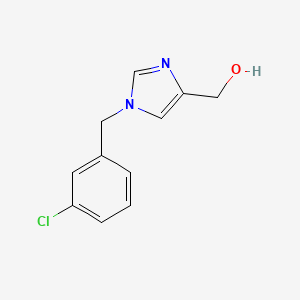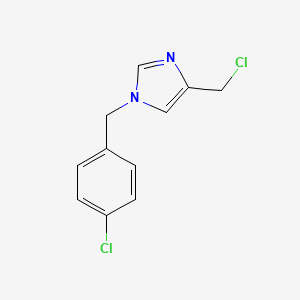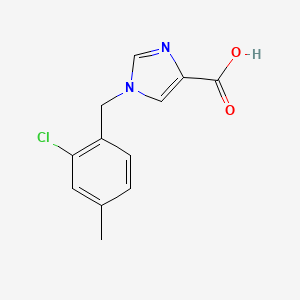
1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps, including the formation of the imidazole ring, the introduction of the carboxylic acid group, and the attachment of the 2-chloro-4-methylbenzyl group. One possible method for the synthesis of similar compounds involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 2-chloro-4-methylbenzyl group. The exact structure would depend on the positions of these groups on the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be quite varied, depending on the specific conditions and reagents used. As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction could be involved in its synthesis . Other reactions could involve the carboxylic acid group or the 2-chloro-4-methylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the imidazole ring, the carboxylic acid group, and the 2-chloro-4-methylbenzyl group .科学的研究の応用
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including those structurally similar to the queried compound, have been extensively studied for their antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, and benzimidazole derivatives have shown promising results in preclinical testing stages, indicating their potential as antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Transformation of Phosphorylated Imidazoles
The synthesis and transformation of 4-phosphorylated derivatives of imidazoles, including those with potential structural similarities to the queried compound, have been explored. These derivatives are generated through reactions involving metallic derivatives of imidazole and phosphorus halides. They exhibit various types of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities, highlighting their significance in both chemical and pharmaceutical fields (Abdurakhmanova et al., 2018).
Antioxidant Capacity and Redox Mediators
The role of imidazole derivatives in enhancing the efficiency of enzymatic degradation of organic pollutants has been studied, with a focus on their interaction with redox mediators. This research underscores the importance of such compounds in environmental applications, particularly in the treatment of wastewater and degradation of recalcitrant compounds (Husain & Husain, 2007).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its exact structure, its physical and chemical properties, and the specific conditions under which it is used. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
将来の方向性
特性
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-2-3-9(10(13)4-8)5-15-6-11(12(16)17)14-7-15/h2-4,6-7H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJMIZBHSRRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



